molecular formula C12H12BrFN2O B2595947 5-bromo-N-(1-cyano-1-methylpropyl)-2-fluorobenzamide CAS No. 1252178-80-5

5-bromo-N-(1-cyano-1-methylpropyl)-2-fluorobenzamide

Cat. No.: B2595947
CAS No.: 1252178-80-5
M. Wt: 299.143
InChI Key: ZQOFLPVJJKAWMK-UHFFFAOYSA-N
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Description

5-bromo-N-(1-cyano-1-methylpropyl)-2-fluorobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of bromine, cyano, and fluorine substituents on the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(1-cyano-1-methylpropyl)-2-fluorobenzamide typically involves the following steps:

    Fluorination: The addition of a fluorine atom to the benzene ring.

    Amidation: The formation of the benzamide structure by reacting the brominated and fluorinated benzene with an appropriate amine.

    Nitrile Formation:

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination reactions, followed by amidation and nitrile formation under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: The bromine and fluorine atoms can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or other reduced derivatives.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

5-bromo-N-(1-cyano-1-methylpropyl)-2-fluorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-(1-cyano-1-methylpropyl)-2-fluorobenzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-(1-cyano-1-methylpropyl)-2-chlorobenzamide: Similar structure but with a chlorine atom instead of fluorine.

    5-bromo-N-(1-cyano-1-methylpropyl)-2-iodobenzamide: Similar structure but with an iodine atom instead of fluorine.

    5-bromo-N-(1-cyano-1-methylpropyl)-2-methylbenzamide: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 5-bromo-N-(1-cyano-1-methylpropyl)-2-fluorobenzamide imparts unique chemical properties, such as increased electronegativity and potential for specific interactions with biological targets. This makes it distinct from its analogs with different substituents.

Properties

IUPAC Name

5-bromo-N-(2-cyanobutan-2-yl)-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrFN2O/c1-3-12(2,7-15)16-11(17)9-6-8(13)4-5-10(9)14/h4-6H,3H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQOFLPVJJKAWMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#N)NC(=O)C1=C(C=CC(=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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